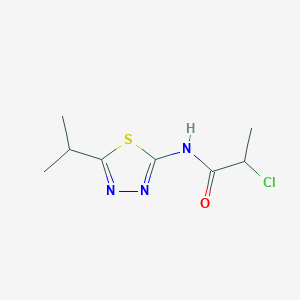

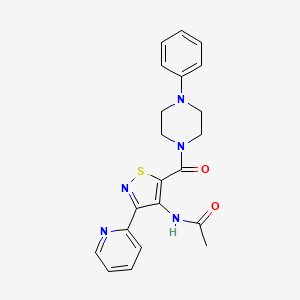

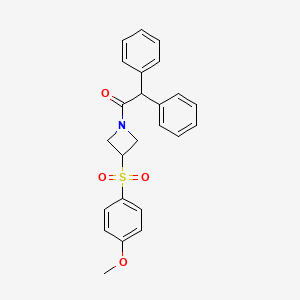

![molecular formula C22H18ClN5O4 B2379330 4-(2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酸乙酯 CAS No. 852441-10-2](/img/structure/B2379330.png)

4-(2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of pyridopyrimidine derivatives, which have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, one method involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride . Another method involves the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis

The reactions of similar compounds have been monitored by thin layer chromatography . For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride gives the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using various methods. For instance, the preclinical drug metabolism and pharmacokinetics (DMPK) properties of a similar compound demonstrated good properties .科学研究应用

Antitumor Properties

Pyrano[2,3-d]pyrimidines have demonstrated antitumor activity. Researchers have explored their potential as agents to inhibit tumor growth and metastasis. The compound’s unique structure may interfere with cancer cell signaling pathways or DNA replication, making it a promising candidate for further investigation .

Antibacterial and Antimicrobial Activity

Compounds containing pyrano[2,3-d]pyrimidine scaffolds have shown antibacterial and antimicrobial properties. They could be valuable in combating bacterial infections by targeting specific microbial pathways or enzymes. Further studies are needed to elucidate the exact mechanisms of action .

Anti-Inflammatory Effects

Some pyrano[2,3-d]pyrimidines exhibit anti-inflammatory activity. These compounds may modulate immune responses, potentially reducing inflammation associated with various diseases. Understanding their interactions with inflammatory pathways is crucial for therapeutic development .

Antiviral Potential

Researchers have investigated pyrano[2,3-d]pyrimidines as potential antiviral agents. These compounds may interfere with viral replication or entry into host cells. Their activity against specific viruses warrants further exploration .

Cardiotonic Properties

Certain pyrano[2,3-d]pyrimidines have been studied for their cardiotonic effects. These compounds may influence heart function, making them relevant in cardiovascular research. Investigating their impact on ion channels and contractility is essential .

Antihistamine Activity

Pyrano[2,3-d]pyrimidines have been evaluated for antihistamine properties. Understanding their interactions with histamine receptors could lead to novel antiallergic medications .

Fluorescent Properties

Recent developments involve condensed pyrimidine molecular systems with fluorescent properties. These derivatives could find applications in imaging, diagnostics, or materials science .

作用机制

Pyridopyrimidines are used on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

未来方向

The future directions of research on pyridopyrimidines involve the design of new selective, effective, and safe anticancer agents . For instance, compound VIb, a morpholine-based thieno[2,3-d]pyrimidine derivative, could be optimized to serve as a new chemical entity for discovering new anticancer agents .

属性

IUPAC Name |

ethyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-3-7-16(8-4-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGJVRWQALCLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

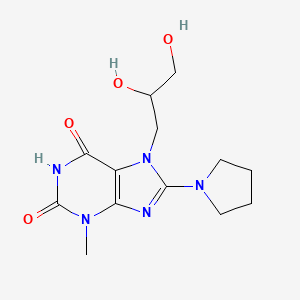

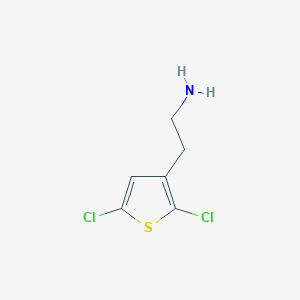

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

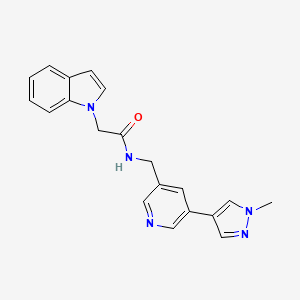

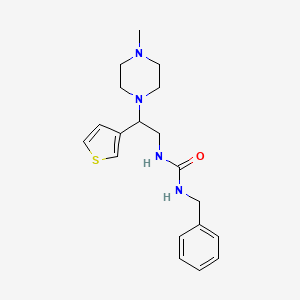

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

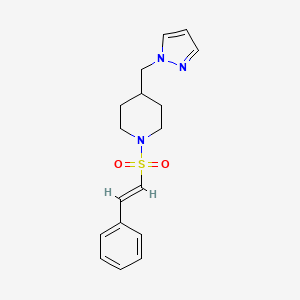

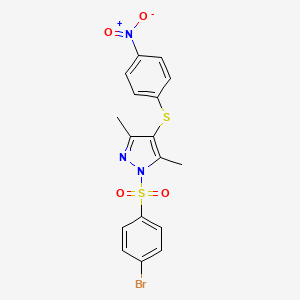

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)